1,3-Diiodo-2-methylbenzene
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Overview
Description
1,3-Diiodo-2-methylbenzene is an organic compound with the molecular formula C₇H₆I₂ It is a derivative of benzene, where two iodine atoms are substituted at the 1 and 3 positions, and a methyl group is substituted at the 2 position
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Diiodo-2-methylbenzene can be synthesized through electrophilic iodination of 2-methylbenzene (toluene). The process involves the use of iodine and an oxidizing agent such as nitric acid or hydrogen peroxide to facilitate the iodination reaction. The reaction typically occurs under controlled temperature and pressure conditions to ensure the selective substitution of iodine atoms at the desired positions.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale iodination processes using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher yields and purity of the final product. The use of catalysts and advanced purification techniques further enhances the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1,3-Diiodo-2-methylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atoms can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The methyl group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction Reactions: The iodine atoms can be reduced to form the corresponding hydrogenated compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium hydroxide or potassium cyanide. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include derivatives with different functional groups replacing the iodine atoms.
Oxidation Reactions: Products include carboxylic acids, aldehydes, or ketones.
Reduction Reactions: Products include hydrogenated derivatives with iodine atoms replaced by hydrogen.
Scientific Research Applications
1,3-Diiodo-2-methylbenzene has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential use in biological assays and as a probe for studying biochemical pathways.
Medicine: Explored for its potential therapeutic applications, including as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1,3-diiodo-2-methylbenzene involves its interaction with specific molecular targets and pathways. The iodine atoms in the compound can participate in halogen bonding, influencing the reactivity and binding affinity of the compound. The methyl group can also affect the compound’s electronic properties, further modulating its interactions with other molecules.
Comparison with Similar Compounds
Similar Compounds
1,4-Diiodo-2,5-dimethylbenzene: Similar structure with iodine atoms at the 1 and 4 positions and methyl groups at the 2 and 5 positions.
1,3,4,6-Tetraiodo-2,5-dimethylbenzene: Contains four iodine atoms and two methyl groups, offering different reactivity and properties.
Uniqueness
1,3-Diiodo-2-methylbenzene is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties
Properties
Molecular Formula |
C7H6I2 |
---|---|
Molecular Weight |
343.93 g/mol |
IUPAC Name |
1,3-diiodo-2-methylbenzene |
InChI |
InChI=1S/C7H6I2/c1-5-6(8)3-2-4-7(5)9/h2-4H,1H3 |
InChI Key |
VGCCLIASJONNRL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1I)I |
Origin of Product |
United States |
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